molecular formula C13H16N4 B2777385 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine CAS No. 1823227-35-5

5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine

Katalognummer B2777385
CAS-Nummer: 1823227-35-5
Molekulargewicht: 228.299
InChI-Schlüssel: JNCRDCCWEWLFSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine is a chemical compound with the CAS Number: 1823227-35-5. It has a molecular weight of 228.3 .


Molecular Structure Analysis

The IUPAC name of the compound is 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine. The InChI code is 1S/C13H16N4/c14-13-8-12-10-16(6-7-17(12)15-13)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,14,15) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

  • Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized, with preliminary biological evaluation showing inhibitory effects on A549 lung cancer cell growth. Compounds with specific substituents demonstrated enhanced inhibitory effects, suggesting a structure-activity relationship that could be further explored for therapeutic applications (Zhang et al., 2008).

Chemical Synthesis and Reactions

  • Studies on cyclic oxalyl compounds with hydrazines or hydrazones led to the synthesis of various pyrazolo[1,5-a]pyrazine derivatives, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Şener et al., 2002).
  • A green, solvent-free synthesis method has been developed for pyrazolo[1,5-a]pyrimidines, demonstrating an environmentally friendly approach to synthesizing these compounds with potential applications in drug discovery and material science (Al-Matar et al., 2010).

Potential Therapeutic Applications

  • Substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives have been synthesized and identified as apoptosis inducers for H322 lung cancer cells, providing a foundation for developing new cancer therapeutics (Lv et al., 2012).
  • Synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles have been reported, with potential for further pharmacological activity investigations, highlighting the broad applicability of pyrazolo[1,5-a]pyrazin derivatives in medicinal chemistry (El‐Dean et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name

5-benzyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-13-8-12-10-16(6-7-17(12)15-13)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCRDCCWEWLFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)N)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1823227-35-5
Record name 5-benzyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.